HO-Peg5-CH2cooh
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of HO-Peg5-CH2cooh typically involves the reaction of polyethylene glycol (PEG) with a carboxylic acid derivative. The process begins with the activation of the carboxylic acid group, followed by the coupling of the PEG chain. The reaction conditions often include the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
HO-Peg5-CH2cooh undergoes various chemical reactions, including:
Esterification: The hydroxyl group can react with carboxylic acids to form esters.
Oxidation: The hydroxyl group can be oxidized to form aldehydes or ketones.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Esterification: DCC, DMAP, and carboxylic acids.
Oxidation: Oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Substitution: Nucleophiles such as halides or amines.
Major Products
Esters: Formed from esterification reactions.
Aldehydes/Ketones: Formed from oxidation reactions.
Substituted PEG Derivatives: Formed from substitution reactions.
Scientific Research Applications
HO-Peg5-CH2cooh is widely used in scientific research, particularly in the development of PROTACs. These chimeric molecules are designed to selectively degrade target proteins, making them valuable tools in:
Chemistry: Used as linkers in the synthesis of complex molecules.
Biology: Employed in studies involving protein degradation and cellular processes.
Medicine: Potential therapeutic agents for diseases caused by aberrant protein expression.
Industry: Utilized in the production of specialized chemicals and pharmaceuticals
Mechanism of Action
HO-Peg5-CH2cooh functions as a linker in PROTACs, which are composed of two ligands connected by a PEG-based linker. One ligand binds to an E3 ubiquitin ligase, while the other binds to the target protein. This interaction facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome, thereby modulating protein levels within the cell .
Comparison with Similar Compounds
Similar Compounds
HO-Peg4-CH2cooh: A shorter PEG linker with similar properties but different chain length.
HO-Peg6-CH2cooh: A longer PEG linker with similar properties but different chain length.
HO-Peg8-CH2cooh: An even longer PEG linker with similar properties but different chain length.
Uniqueness
HO-Peg5-CH2cooh is unique due to its specific chain length, which provides an optimal balance between flexibility and stability in PROTAC synthesis. This balance is crucial for the effective degradation of target proteins, making this compound a preferred choice in many research applications .
Properties
IUPAC Name |
2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O8/c13-1-2-16-3-4-17-5-6-18-7-8-19-9-10-20-11-12(14)15/h13H,1-11H2,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXGGZTBEWZFLBZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCC(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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